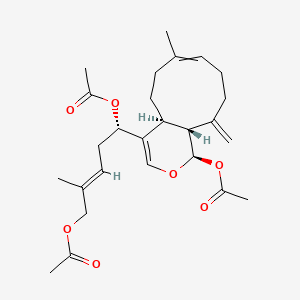
waixenicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Waixenicin A es un compuesto diterpenoide xenicano derivado de marinos aislado del coral blando hawaiano Sarcothelia edmondsoni. Es conocido por su potente e altamente selectiva inhibición del canal iónico del miembro 7 de la subfamilia de la melastatina del receptor potencial transitorio (TRPM7), que juega un papel crucial en varios procesos celulares, incluida la homeostasis del magnesio y el calcio, el crecimiento celular y la proliferación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La primera síntesis total asimétrica de waixenicin A se logró a través de una serie de pasos complejos. La síntesis involucró la construcción del característico sistema de anillo oxabiciclo[7.4.0]tridecano trans-fusionado a través de una secuencia de adición conjugada diastereoselectiva/secuestro, seguida de una alquilación intramolecular para formar el anillo de nueve miembros. Un motivo de β-ceto sulfona permitió un cierre de anillo eficiente, y la desulfonilación radical posterior se llevó a cabo con una mínima isomerización .
Métodos de producción industrial: La producción industrial de this compound es desafiante debido a su estructura compleja y la baja disponibilidad de fuentes naturales. La síntesis en el laboratorio es preferible a la extracción de fuentes naturales para evitar el impacto ambiental en los ecosistemas de coral .
Análisis De Reacciones Químicas
Tipos de reacciones: Waixenicin A experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. La síntesis involucra múltiples pasos, como la adición conjugada, la alquilación intramolecular y la desulfonilación radical .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen β-ceto sulfona, éster trimetilsililetil y agentes de descarboxilación mediados por fluoruro. Las condiciones de reacción a menudo implican adición conjugada diastereoselectiva y reordenamiento mediado por bases .
Productos principales formados: Los productos principales formados durante la síntesis de this compound incluyen 9-deacetoxi-14,15-deepoxixeniculina y xeniafaraunol A, que son compuestos estructuralmente relacionados .
Aplicaciones Científicas De Investigación
Waixenicin A tiene aplicaciones de investigación científica significativas, particularmente en los campos de la química, la biología y la medicina. Es un potente inhibidor del canal iónico TRPM7, lo que lo convierte en una herramienta valiosa para estudiar la farmacología de los canales iónicos y los procesos celulares relacionados. En medicina, this compound ha mostrado promesa en la reducción de la lesión cerebral hipóxico-isquémica y la preservación de los resultados conductuales a largo plazo en modelos animales . Sus posibles propiedades antiinflamatorias y anticancerígenas también han despertado el interés de las empresas farmacéuticas .
Mecanismo De Acción
Waixenicin A ejerce sus efectos inhibiendo selectivamente el canal iónico TRPM7, que está involucrado en la regulación de la homeostasis del magnesio y el calcio en las células. La inhibición de TRPM7 afecta varios procesos celulares, incluido el crecimiento celular, la proliferación y la señalización neuronal. Este mecanismo es particularmente relevante en condiciones como la muerte neuronal isquémica e hipóxica y la lesión cerebral .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a waixenicin A incluyen otros diterpenoides xenicanos como 9-deacetoxi-14,15-deepoxixeniculina y xeniafaraunol A. Estos compuestos comparten similitudes estructurales y también se derivan de fuentes marinas .
Singularidad: this compound es único debido a su inhibición altamente selectiva del canal iónico TRPM7, lo que lo distingue de otros diterpenoides xenicanos. Su potente actividad y su objetivo molecular específico lo convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C26H36O7 |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
[(E,5S)-5-[(1R,4aS,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C26H36O7/c1-16-8-7-9-18(3)25-22(12-10-16)23(15-31-26(25)33-21(6)29)24(32-20(5)28)13-11-17(2)14-30-19(4)27/h8,11,15,22,24-26H,3,7,9-10,12-14H2,1-2,4-6H3/b16-8?,17-11+/t22-,24+,25+,26-/m1/s1 |
Clave InChI |
DCZJIZRGTZFSQY-VWQHOESYSA-N |
SMILES isomérico |
CC1=CCCC(=C)[C@H]2[C@H](CC1)C(=CO[C@@H]2OC(=O)C)[C@H](C/C=C(\C)/COC(=O)C)OC(=O)C |
SMILES canónico |
CC1=CCCC(=C)C2C(CC1)C(=COC2OC(=O)C)C(CC=C(C)COC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















